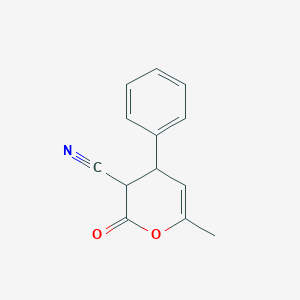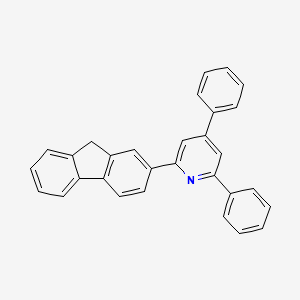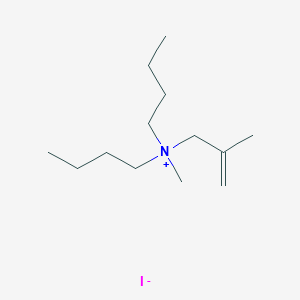
N-Butyl-N-methyl-N-(2-methylprop-2-en-1-yl)butan-1-aminium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-N-methyl-N-(2-methylprop-2-en-1-yl)butan-1-aminium iodide is a chemical compound with a complex structure It is an organic compound that contains both amine and iodide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N-methyl-N-(2-methylprop-2-en-1-yl)butan-1-aminium iodide typically involves the reaction of N-butyl-N-methylamine with 2-methylprop-2-en-1-yl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would include the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Butyl-N-methyl-N-(2-methylprop-2-en-1-yl)butan-1-aminium iodide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted by other nucleophiles.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different products.
Reduction Reactions: Reduction can lead to the formation of amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Nucleophiles: Such as hydroxide ions, cyanide ions, and thiolate ions for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield different alkylated amines, while oxidation reactions may produce various oxidized derivatives.
Scientific Research Applications
N-Butyl-N-methyl-N-(2-methylprop-2-en-1-yl)butan-1-aminium iodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate or in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-Butyl-N-methyl-N-(2-methylprop-2-en-1-yl)butan-1-aminium iodide involves its interaction with specific molecular targets. The compound can interact with nucleophiles, leading to substitution reactions. It can also undergo oxidation and reduction, affecting its chemical properties and reactivity. The exact pathways and molecular targets depend on the specific application and conditions.
Comparison with Similar Compounds
Similar Compounds
- N-Butyl-N-(2-methylprop-2-en-1-yl)butan-1-amine
- N-Methyl-N-propyl-propylamine
- 2-Methylprop-1-ene
Uniqueness
N-Butyl-N-methyl-N-(2-methylprop-2-en-1-yl)butan-1-aminium iodide is unique due to its specific combination of functional groups and its reactivity. Compared to similar compounds, it offers distinct properties that make it valuable for specific applications in research and industry.
Properties
CAS No. |
62721-63-5 |
|---|---|
Molecular Formula |
C13H28IN |
Molecular Weight |
325.27 g/mol |
IUPAC Name |
dibutyl-methyl-(2-methylprop-2-enyl)azanium;iodide |
InChI |
InChI=1S/C13H28N.HI/c1-6-8-10-14(5,11-9-7-2)12-13(3)4;/h3,6-12H2,1-2,4-5H3;1H/q+1;/p-1 |
InChI Key |
ZYCCVAXWKXXYKF-UHFFFAOYSA-M |
Canonical SMILES |
CCCC[N+](C)(CCCC)CC(=C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-1-(4-Azidophenyl)-N-[4-(pentyloxy)phenyl]methanimine](/img/structure/B14519814.png)
![2-[(3-Ethyl-2,2-dimethylcyclobutyl)methyl]-1,3-dioxolane](/img/structure/B14519827.png)

![N-{[(E)-Methyldiazenyl]methyl}butan-1-amine](/img/structure/B14519831.png)
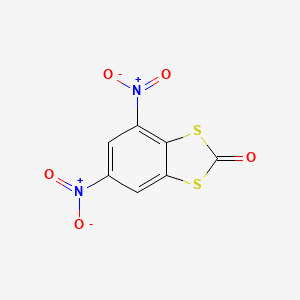
![7-Acetyl-10-methylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14519837.png)
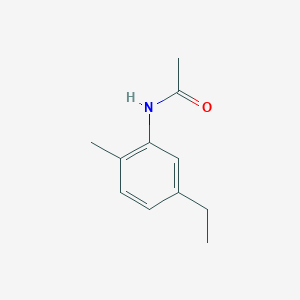
![[1,1'-Biphenyl]-2-ol, 4'-methoxy-4,5,6-trimethyl-](/img/structure/B14519869.png)
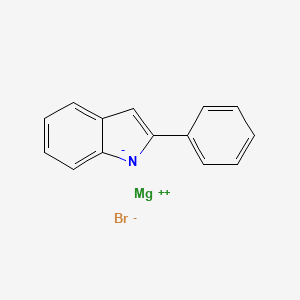
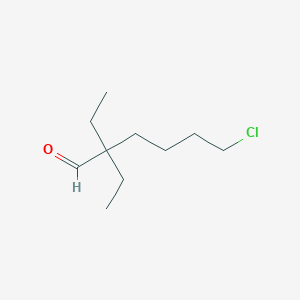
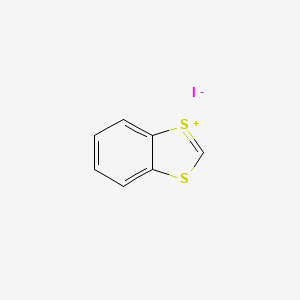
![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14519894.png)
